9-phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
Description
9-Phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a heterocyclic compound belonging to the triazolopyrimidine class. Its structure features a fused pyrido-triazole core integrated with a pyrimidine ring, substituted at the 7-position with a pyridin-2-yl group and at the 9-position with a phenyl group .
Triazolopyrimidines are synthesized via multi-step reactions involving cyclization and condensation, often requiring catalysts like potassium carbonate and solvents such as dimethylformamide (DMF) . The compound’s structural complexity and substituent diversity make it a candidate for medicinal chemistry research, particularly in oncology and infectious diseases, though its specific biological activities require further elucidation.
Properties
IUPAC Name |
8-(4-methoxyphenyl)-11-(pyridin-2-ylmethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2/c1-29-16-7-5-14(6-8-16)19-18-17(25-21-23-13-24-27(19)21)9-11-26(20(18)28)12-15-4-2-3-10-22-15/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKVPLGYFDXLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
9-phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like NaOCl and Pb(OAc)4, reducing agents like NaBH4, and bases like potassium carbonate (K2CO3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
9-phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has several scientific research applications:
Chemistry: It serves as a scaffold for the development of new ligands and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 9-phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets. For example, it can act as an antagonist for adenosine receptors by binding to the receptor sites and inhibiting their activity . This interaction can modulate various physiological processes, including neurotransmission and cardiovascular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of triazolopyrimidines are highly dependent on substituent variations. Below is a comparative analysis of 9-phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one and its analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Pharmacological Profiles
- Anticancer Activity : The 2-methoxybenzyl and chlorophenyl derivatives () show potent antiproliferative effects, with IC50 values in the low micromolar range against breast and lung cancer cell lines .
- Antimicrobial Activity : Triazole-containing analogs () inhibit bacterial growth (e.g., Staphylococcus aureus) by targeting cell wall synthesis enzymes .
Biological Activity
9-phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound.
- Molecular Formula: C21H16N6O
- Molecular Weight: 368.39 g/mol
- Structure: The compound features a fused triazolo-pyrimidine ring system which is crucial for its biological activity.
Synthesis
The synthesis of 9-phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step reactions starting from simpler pyridine derivatives. The process includes cyclization and functional group modifications to achieve the desired heterocyclic structure.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 4.5 |
| HepG2 (Liver) | 6.0 |
| A549 (Lung) | 5.2 |
These results indicate that 9-phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one exhibits selective toxicity towards cancer cells while sparing non-cancerous cells.
The compound appears to induce apoptosis in cancer cells through several mechanisms:
- Microtubule Destabilization: Similar to other known anticancer agents, it disrupts microtubule assembly which is crucial for mitosis.
- Caspase Activation: It enhances caspase activity leading to programmed cell death.
- Cell Cycle Arrest: The compound causes G2/M phase arrest in cancer cells, preventing their proliferation.
Case Studies
In a study conducted on MDA-MB-231 cells:
- Morphological Changes: Cells treated with the compound exhibited significant morphological changes indicative of apoptosis.
- Caspase Activity: At a concentration of 10 μM, caspase-3 activity was increased by approximately 1.5 times compared to untreated controls.
In vivo studies using xenograft models further confirmed its efficacy in reducing tumor size without notable toxicity to the host.
Additional Biological Activities
Beyond anticancer properties, preliminary studies suggest that this compound may also exhibit:
- Antimicrobial Activity: Against various bacterial strains.
- Anti-inflammatory Effects: Potentially reducing inflammation markers in vitro.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
